4-Benzylthiophene-2-carbaldehyde
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Overview
Description
4-Benzylthiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a benzyl group at the 4-position and an aldehyde group at the 2-position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylthiophene-2-carbaldehyde typically involves the formylation of benzylthiophene derivatives. One common method is the Vilsmeier-Haack reaction, where benzylthiophene is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: 4-Benzylthiophene-2-carboxylic acid.
Reduction: 4-Benzylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-Benzylthiophene-2-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 4-Benzylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
4-Methylthiophene-2-carbaldehyde: Substituted with a methyl group instead of a benzyl group, leading to different electronic and steric properties.
Benzothiophene-2-carbaldehyde:
Uniqueness: 4-Benzylthiophene-2-carbaldehyde’s unique structure, with both a benzyl and an aldehyde group, provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
79757-71-4 |
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Molecular Formula |
C12H10OS |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
4-benzylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c13-8-12-7-11(9-14-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 |
InChI Key |
MINZXMBNZNUSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=C2)C=O |
Origin of Product |
United States |
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